molecular formula C11H12N2O2S2 B7539457 N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide

N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide

Cat. No.: B7539457
M. Wt: 268.4 g/mol
InChI Key: QLJZRGFTOBMTMP-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is a compound that features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a thiophene ring attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the pyridine ring.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide is unique due to the presence of both a substituted pyridine ring and a thiophene ring with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-6-9(2)12-10(7-8)13-17(14,15)11-4-3-5-16-11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJZRGFTOBMTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NS(=O)(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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